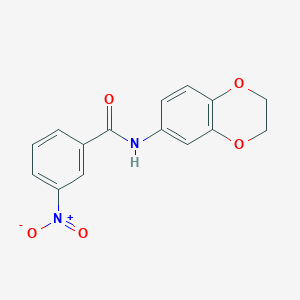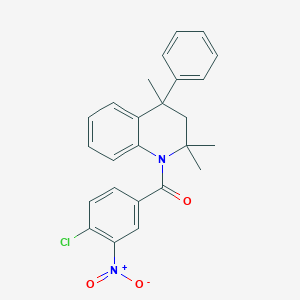![molecular formula C23H21NO3 B5107357 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 is a potent angiogenesis inhibitor that has shown promising results in cancer research.
作用机制
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibits angiogenesis by binding to and inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is required for the formation of new blood vessels. MetAP2 is involved in the processing of proteins that are required for angiogenesis, and by inhibiting its activity, this compound can effectively block the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.
实验室实验的优点和局限性
One advantage of using 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments is its potency. This compound is a highly potent inhibitor of angiogenesis and can effectively block the formation of new blood vessels at low concentrations. However, one limitation of using this compound is its toxicity. This compound has been shown to have toxic effects on the liver and kidneys, and care must be taken when using it in lab experiments.
未来方向
There are a number of future directions for 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one research. One area of interest is the development of this compound analogs that are less toxic and more effective at inhibiting angiogenesis. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of this compound in the treatment of other diseases, such as rheumatoid arthritis and psoriasis, which are also characterized by abnormal angiogenesis.
合成方法
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can be synthesized using a modified version of the fumagillin synthesis method. The synthesis involves the condensation of 2,5-dimethoxyaniline with 4-biphenylacetyl chloride to form 1-(4-biphenylyl)-3-(2,5-dimethoxyphenyl) urea. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound.
科学研究应用
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound works by inhibiting angiogenesis, the process by which new blood vessels are formed. Tumors require a blood supply to grow, and by inhibiting angiogenesis, this compound can effectively starve tumors of the nutrients they need to survive.
属性
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-20-12-13-23(27-2)21(16-20)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,24H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGACNRYGZQUNQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)

![2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide](/img/structure/B5107368.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-bromobenzamide](/img/structure/B5107374.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107382.png)

![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)
